Dehydro N2-Triphenylmethyl Olmesartan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Degradation Product Identification : In a study by Murakami et al. (2008), an unknown degradation product in stressed tablets of olmesartan medoxomil, identified as a dehydrated dimer of olmesartan, was analyzed using HPLC hyphenated techniques. This degradation product, similar to Dehydro N2-Triphenylmethyl Olmesartan, was found to increase in tablets stored under specific conditions, highlighting the importance of stability in pharmaceutical preparations (Murakami et al., 2008).
Formulation and Optimization : Kamran et al. (2016) developed novel vesicular nano-invasomes for the transdermal delivery of olmesartan medoxomil. The study aimed to overcome challenges related to the drug's hydrophobic nature and low bioavailability, which could be pertinent to its degradation products like this compound (Kamran et al., 2016).
Related Substances Synthesis : Babu et al. (2010) described the synthesis and characterization of related substances of olmesartan medoxomil, including dehydro olmesartan. This research provides insights into the chemical pathways and impurities that may form during the drug's synthesis, which is crucial for understanding the properties and applications of this compound (Babu et al., 2010).
Improved Synthesis Methods : Zi-qi (2012) focused on improving the synthesis method for a key intermediate of olmesartan medoxomil, which may have implications for the formation and understanding of degradation products such as this compound (Mu Zi-qi, 2012).
Nanosponge Design for Drug Delivery : Almutairy et al. (2021) developed ethylcellulose nanosponges for delivering olmesartan medoxomil. This research on enhancing solubility and bioavailability could be applicable to its degradation products, providing a potential pathway for improving the delivery and efficacy of this compound (Almutairy et al., 2021).
Stability-Indicating Method Development : Jain et al. (2012) discussed the development of a stability-indicating RP-HPLC method for determining olmesartan medoxomil in pharmaceutical dosage forms. This method, crucial for identifying and characterizing degradation products, can be pivotal in understanding the stability and properties of this compound (Jain et al., 2012).
Wirkmechanismus
Mode of Action
Olmesartan, and by extension Dehydro N2-Triphenylmethyl Olmesartan, works by selectively binding to the AT1 receptor . This binding prevents the protein angiotensin II from binding and exerting its hypertensive effects . The hypertensive effects of angiotensin II include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Pharmacokinetics
Olmesartan is metabolized in the gastrointestinal tract and excreted via feces and urine . It has a half-life of approximately 13 hours .
Result of Action
The result of this compound’s action is a reduction in blood pressure and a decrease in the hypertensive effects of angiotensin II . This includes reduced vasoconstriction, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Eigenschaften
IUPAC Name |
5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38N6O2/c1-4-16-38-44-39(30(2)3)40(42(50)51)48(38)29-31-25-27-32(28-26-31)36-23-14-15-24-37(36)41-45-47-49(46-41)43(33-17-8-5-9-18-33,34-19-10-6-11-20-34)35-21-12-7-13-22-35/h5-15,17-28H,2,4,16,29H2,1,3H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYADYTDJJIRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.